2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid
Description
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is a halogenated aromatic hydroxyacetic acid derivative. Its structure consists of a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, linked to a 2-hydroxyacetic acid moiety. This compound belongs to a class of molecules where halogen atoms and hydroxyl groups synergistically influence physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
JGJDKWLFAZAEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of a phenylacetic acid derivative. One common method includes the following steps:
Bromination: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of advanced catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-5-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-Bromo-5-fluorophenyl)ethanol.
Substitution: Formation of 2-(3-Methoxy-5-fluorophenyl)-2-hydroxyacetic acid or 2-(3-Cyano-5-fluorophenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact Analysis :
- Halogen Effects: Bromine and fluorine (electron-withdrawing groups, EWGs) increase the acidity of both the α-hydroxy and carboxylic acid groups compared to non-halogenated analogs like glycolic acid. The 3,5-dihalo substitution pattern may enhance resonance stabilization of the deprotonated forms .
- Methyl Substitution : The methyl group in 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid (CAS 1261521-14-5) acts as an electron-donating group (EDG), reducing acidity and increasing lipophilicity compared to halogenated analogs .
Physicochemical Properties
- Solubility : Glycolic acid is highly water-soluble (>60% w/w), whereas bromo-fluorophenyl derivatives are expected to have reduced solubility due to hydrophobic aromatic rings. Substitution patterns (e.g., 3,5-dihalo vs. 2,5-dihalo) may further modulate solubility via crystal packing effects .
- Acidity : The α-hydroxy group (pKa ~2–3 in glycolic acid) and carboxylic acid (pKa ~2.5) are both influenced by EWGs. For the target compound, estimated pKa values are lower than glycolic acid but higher than trifluoromethylated analogs (e.g., pKa ~1.8 for 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid) .
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